2,5-Pyrrolidinedione, 3-[[2-(4-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a fluorophenyl group, and a phenyl diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include aniline derivatives, diazonium salts, and fluorinated aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism by which 3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can lead to conformational changes in the target molecule, altering its activity and triggering downstream effects in the biological pathway .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, these compounds have anticoagulant properties and are derived from marine organisms.
Uniqueness
3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is unique due to its combination of a pyrrolidine-2,5-dione core with fluorophenyl and phenyl diazenyl groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
1040921-98-9 |
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Molecular Formula |
C24H21FN4O2 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H21FN4O2/c25-18-8-6-17(7-9-18)14-15-26-22-16-23(30)29(24(22)31)21-12-10-20(11-13-21)28-27-19-4-2-1-3-5-19/h1-13,22,26H,14-16H2 |
InChI Key |
KRPHFEWQRAYFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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